2-Chloro-4,5,6-trimethylpyrimidine
Overview
Description
2-Chloro-4,5,6-trimethylpyrimidine is an organic compound with the molecular formula C7H9ClN2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine typically involves the chlorination of 4,5,6-trimethylpyrimidine. One common method includes the reaction of 4,5,6-trimethylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
4,5,6-Trimethylpyrimidine+POCl3→this compound+HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6-trimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate).
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the aryl group from the boronic acid.
Scientific Research Applications
2-Chloro-4,5,6-trimethylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6-trimethylpyrimidine depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells . The chlorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5,6-trimethylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
Comparison
2-Chloro-4,5,6-trimethylpyrimidine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and biological activity. Compared to 4-Chloro-2,5,6-trimethylpyrimidine, the substitution pattern affects the compound’s electronic properties and steric hindrance, leading to differences in reaction outcomes and applications . Similarly, the presence of multiple chlorine atoms in 2,4-Dichloro-6-methylpyrimidine enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-4,5,6-trimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZZAHULVFHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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